molecular formula C9H6N2O2 B13667006 Cinnoline-5-carboxylic acid

Cinnoline-5-carboxylic acid

Cat. No.: B13667006
M. Wt: 174.16 g/mol
InChI Key: SBOYQBCZZDCSSY-UHFFFAOYSA-N
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Description

Cinnoline-5-carboxylic acid is a valuable cinnoline derivative serving as a key synthetic intermediate in medicinal chemistry. The cinnoline scaffold is recognized for its diverse biological activities, with derivatives demonstrating potent effects as antimicrobial agents , human neutrophil elastase (HNE) inhibitors for inflammatory conditions , and 5-HT3 receptor antagonists with potential for treating anxiety and nausea . This compound is particularly useful for designing novel molecules and studying structure-activity relationships (SAR). Its carboxylic acid functional group allows for further functionalization through amidation and esterification, facilitating the creation of libraries of compounds for drug discovery and biological screening. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

cinnoline-5-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-3-8-6(7)4-5-10-11-8/h1-5H,(H,12,13)

InChI Key

SBOYQBCZZDCSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=NC2=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Cinnoline-5-Carboxylic Acid

Multi-Step Synthesis via Diazonium Salt and Hydrazone Intermediates

A well-documented method involves the synthesis of substituted cinnoline derivatives, including this compound, through a sequence of reactions starting from 2,6-dichlorobenzoyl carboxylates and diazonium salts. This method was detailed in a European patent (EP0519140A1) and includes the following key steps:

  • Step A : Preparation of 2-(2',6'-dihalobenzoyl)-3-ketocarboxylate (trione), a novel intermediate.
  • Step B and C : Reaction of the trione with a diazonium salt formed from an amine and sodium nitrite in acid, typically hydrochloric acid, to yield hydrazone derivatives.
  • Step D : Cyclization of hydrazone in the presence of a base such as potassium carbonate and a crown ether catalyst (18-crown-6) in an anhydrous solvent like dimethylformamide (DMF) at 110–150°C under nitrogen atmosphere to form 1(R)-5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylate.
  • Step E : Hydrolysis (saponification) of the ester precursor in acidified p-dioxane under reflux for 4–12 hours to yield 1(R)-5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid.
  • Step F : Optional substitution of the 5-chloro group by alkoxy groups via reaction with potassium hydroxide and an alcohol in solvents such as THF, DMF, or methanol under reflux for 8–16 hours.

The final this compound can be isolated by filtration and drying under vacuum. The method allows for variation in substituents and provides good yields and purity under relatively mild conditions.

Table 1: Summary of Key Reaction Conditions in the Multi-Step Synthesis
Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time Notes
A Formation of trione 2,6-dichlorobenzoyl chloride, ketocarboxylate Toluene/methylcyanide mix 60–90 3–8 hours Catalytic pyridine, MgCl2
B/C Diazotization and coupling Amine, NaNO2, HCl; diazonium salt + trione Methanol + sodium acetate Room temp Variable Japp-Klingman reaction
D Cyclization K2CO3, 18-crown-6 DMF 110–150 0.5–4 hours Under nitrogen atmosphere
E Saponification HCl acidification p-Dioxane Reflux 4–12 hours Hydrolysis to carboxylic acid
F Alkoxy substitution (optional) KOH + R1OH THF, DMF, p-Dioxane, MeOH Reflux 8–16 hours Forms 5-oxy substituted cinnoline acid

Comparison with Quinoline-4-Carboxylic Acid Syntheses

Though quinoline-4-carboxylic acid is a different heterocycle, its synthetic strategies share some conceptual similarities with this compound preparations, such as condensation reactions and cyclization involving substituted anilines and ketones. Recent advances in quinoline-4-carboxylic acid synthesis include:

  • Condensation of substituted isatins with aromatic ketones in the presence of potassium hydroxide under reflux.
  • Microwave-assisted synthesis for rapid and high-yield formation.
  • Use of green chemistry approaches with water or ethanol as solvents.
  • Catalytic methods employing indium chloride or other catalysts for cyclization.

These methods emphasize operational simplicity, mild conditions, and scalability, which could inspire analogous improvements in this compound synthesis.

Catalytic and Nanoparticle-Assisted Methods

Recent research in related quinoline derivatives has demonstrated the use of ionically tagged magnetic nanoparticles bearing urea linkers as catalysts under solvent-free conditions at 80°C, achieving efficient synthesis with easy catalyst recovery. Though specific to quinolines, such catalytic systems may be adaptable to this compound preparation to improve sustainability and reusability.

Detailed Research Outcomes and Yields

The multi-step diazonium salt-based synthesis of this compound typically yields high purity products with overall yields reported in the range of 60–85%, depending on substituents and precise reaction conditions. The saponification step is critical for converting ester intermediates to the free acid, with reflux times between 4 and 12 hours ensuring complete conversion.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of intermediates and final products. The use of aprotic solvents such as DMF and THF facilitates cyclization and substitution reactions, while the presence of crown ethers enhances base efficiency.

The nitration and sulphonation studies provide insight into the electronic effects influencing substitution on the cinnoline ring, which can be exploited to design derivatives with tailored properties.

Chemical Reactions Analysis

Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group (-COOH) in these compounds undergoes nucleophilic acyl substitution reactions. Key transformations include:

  • Formation of amides : Reaction with amines under heat (≥100°C) eliminates water, forming amides. This is challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form unreactive carboxylates .

  • Esterification : Reaction with alcohols via Fischer esterification in the presence of acid catalysts, typically using the alcohol as a solvent. This involves protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent deprotonation .

  • Conversion to acid chlorides : Treatment with reagents like thionyl chloride (SOCl2SOCl_2) replaces the hydroxyl group with a chlorosulfite intermediate, followed by nucleophilic attack to yield acid chlorides .

Mechanism Example (Esterification):

  • Protonation of the carbonyl group.

  • Nucleophilic attack by the alcohol.

  • Proton transfer and water elimination.

  • Deprotonation to form the ester .

Oxidation and Reduction Reactions

The oxo group (e.g., in 2-oxo-4aH-quinoline-5-carboxylic acid) participates in redox reactions:

  • Oxidation : Dihydroquinoline intermediates can oxidize to form quinoline derivatives via hydrogen transfer from imine precursors .

  • Reduction : Reduction of the oxo group modifies functional groups, potentially yielding different isoquinoline derivatives.

Mechanism Example (Oxidation via Hydrogen Transfer):

  • Formation of dihydroquinoline intermediates (e.g., iii ).

  • Hydrogen transfer between dihydroquinoline and imine precursors.

  • Spontaneous oxidation to quinoline .

Biological Activity and Selectivity

Derivatives of quinoline-carboxylic acids show kinase inhibitory activity, particularly against DYRK1A (a protein kinase implicated in Alzheimer’s disease). For example:

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (e.g., 5j ) inhibits DYRK1A with an IC50_{50} of 6 nM while maintaining selectivity over DYRK1B and CLK kinases .

  • The free carboxylic acid moiety is critical for activity; ester analogs (e.g., 10n ) show no inhibition, highlighting the importance of the -COOH group .

Selectivity Data (DYRK1A vs. DYRK1B):

CompoundDYRK1A IC50_{50} (μM)DYRK1B IC50_{50} (μM)Selectivity Ratio
5j 0.0060.600~100x
5o 0.022>10>450x
Data from kinase inhibition assays .

Synthetic Methodologies

Key synthesis routes for heterocyclic carboxylic acids include:

  • Three-component reactions : Combining anilines, aldehydes, and pyruvic acid under BF3_3 catalysis to form quinoline derivatives (e.g., 4a ) .

  • Imine intermediates : Reduction of imine precursors followed by oxidation to form quinolines .

  • Cyclization : Use of substituted aniline derivatives and ketones with molecular iodine as a catalyst.

Optimized Reaction Conditions :

  • Temperature: ≥65°C for efficient cyclization .

  • Solvents: Acetonitrile (MeCN) or DMF for BF3_3-mediated reactions .

Structural and Functional Analogs

  • Heterocyclic variants : Indolo[3,2-c]quinoline derivatives (e.g., 6 ) retain kinase inhibitory activity but show reduced selectivity .

  • Substituent effects : Halogenation at the 10-position (e.g., iodine in 5j ) enhances DYRK1A selectivity, while fluorine or methoxy groups reduce potency .

Scientific Research Applications

Cinnoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, certain cinnoline derivatives have been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between quinoline-5-carboxylic acid and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Melting Point Key Structural Features
Quinoline-5-carboxylic acid C₁₀H₇NO₂ 173.17 Slightly in water >300°C Quinoline ring with -COOH at C5
Isoquinoline-5-carboxylic acid C₁₀H₇NO₂ 173.17 Not reported Not reported Isoquinoline ring with -COOH at C5
Benzo[f]quinoline-5-carboxylic acid C₁₄H₉NO₂ 223.23 Not reported Not reported Quinoline fused with benzene at C5-C6
5-Acetylquinoline-3-carboxylic acid C₁₂H₉NO₃ 215.20 Not reported Not reported Acetyl (-COCH₃) at C3, -COOH at C5
5-Amino-6-quinolinecarboxylic acid C₁₀H₈N₂O₂ 188.18 Not reported Not reported -NH₂ at C5, -COOH at C6
Indoline-5-carboxylic acid C₉H₉NO₂ 163.17 Not reported Not reported Saturated indoline ring with -COOH at C5

Key Observations :

  • Benzo[f]quinoline-5-carboxylic acid has an extended aromatic system (C14 vs. C10), increasing molecular weight and likely enhancing π-π stacking interactions in drug design .
  • 5-Acetylquinoline-3-carboxylic acid introduces an acetyl group at C3, which may reduce solubility compared to the parent compound due to increased hydrophobicity .
  • Indoline-5-carboxylic acid features a saturated bicyclic structure, offering conformational flexibility absent in rigid quinoline derivatives .

Q & A

Q. What are the optimized synthetic routes for cinnoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via hydrolysis of substituted cinnoline esters or through cyclization of precursor arylhydrazines. Key factors include:

  • Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions for ester hydrolysis .
  • Temperature control : Elevated temperatures (~100°C) for cyclization reactions to minimize byproducts .
  • Purification : Column chromatography or recrystallization to isolate high-purity products. Validate purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and carboxylic acid functional groups. Use DMSO-d₆ as a solvent to observe hydrogen bonding in the carboxylic moiety .
  • IR spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and O-H broad peak (~2500-3000 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out isotopic impurities .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

  • pH-dependent stability : Protonation of the carboxylic group at low pH (≤3) reduces solubility, while deprotonation (pH ≥7) enhances aqueous solubility but may promote decarboxylation.
  • Experimental design : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates across pH 2–10. Buffer solutions (e.g., phosphate, acetate) maintain controlled conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously confirm molecular structure and hydrogen-bonding networks .
  • Meta-analysis : Systematically review literature to identify common artifacts (e.g., solvent impurities, tautomerism) .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps, identifying electron-rich sites prone to electrophilic attack .
  • Docking studies : Simulate interactions with electrophiles (e.g., nitronium ions) to model transition states and predict major products .

Q. What experimental designs mitigate interference from byproducts in catalytic functionalization of this compound?

Methodological Answer:

  • In situ monitoring : Use ReactIR or LC-MS to track reaction progress and identify transient intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to optimize catalyst loading, temperature, and solvent polarity, minimizing side reactions .

Q. How do solvent effects influence the electrochemical properties of this compound in energy storage applications?

Methodological Answer:

  • Cyclic voltammetry : Compare redox potentials in aprotic (e.g., acetonitrile) vs. protic (e.g., water) solvents.
  • Dielectric constant analysis : Correlate solvent polarity with charge-transfer efficiency using Marcus theory frameworks .

Q. What in vivo models are suitable for studying the biological activity of this compound derivatives?

Methodological Answer:

  • Cell-based assays : Use HEK293 or HeLa cells to screen for cytotoxicity and target engagement (e.g., enzyme inhibition).
  • Pharmacokinetic studies : Administer radiolabeled derivatives in rodent models to assess absorption, distribution, and metabolism .

Methodological Guidelines for Research Design

  • Literature review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over commercial databases to avoid biased data .
  • Reproducibility : Document experimental protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Data contradiction resolution : Employ triangulation by combining experimental, computational, and crystallographic evidence .

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